1-methyl-5-nitro-2-phenyl-1H-indole
Overview
Description
1-Methyl-5-nitro-2-phenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The compound’s structure consists of a benzene ring fused to a pyrrole ring, with a methyl group at the 1-position, a nitro group at the 5-position, and a phenyl group at the 2-position.
Preparation Methods
The synthesis of 1-methyl-5-nitro-2-phenyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which typically starts with phenylhydrazine and an aldehyde or ketone. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and rearrangement to form the indole ring . Other methods include the Bartoli indole synthesis, which involves the reaction of nitrobenzene with vinyl Grignard reagents .
Industrial production methods for indole derivatives often involve catalytic processes to improve yield and selectivity. For example, the use of transition metal catalysts such as palladium or copper can facilitate the cyclization of appropriate precursors to form the indole core .
Chemical Reactions Analysis
1-Methyl-5-nitro-2-phenyl-1H-indole undergoes various chemical reactions, including:
Scientific Research Applications
1-Methyl-5-nitro-2-phenyl-1H-indole has several applications in scientific research:
Mechanism of Action
The biological activity of 1-methyl-5-nitro-2-phenyl-1H-indole is primarily attributed to its ability to interact with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the indole ring can bind to various receptors and enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
1-Methyl-5-nitro-2-phenyl-1H-indole can be compared to other indole derivatives such as:
1-Methyl-2-phenylindole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Nitroindole: Similar nitro substitution but lacks the methyl and phenyl groups, affecting its overall properties and applications.
2-Phenylindole: Lacks both the nitro and methyl groups, leading to distinct chemical behavior and uses.
The presence of the nitro group in this compound imparts unique reactivity and potential biological activities, distinguishing it from other indole derivatives.
Properties
IUPAC Name |
1-methyl-5-nitro-2-phenylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-16-14-8-7-13(17(18)19)9-12(14)10-15(16)11-5-3-2-4-6-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBSQOZGZHYXPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392131 | |
Record name | 1-methyl-5-nitro-2-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31521-56-9 | |
Record name | 1-methyl-5-nitro-2-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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